Ethyl 5-nitrothiophene-3-carboxylate (CAS 100958-70-1) is a highly functionalized heteroaromatic building block characterized by an electron-withdrawing nitro group and an ethyl ester moiety on a thiophene core. In industrial and medicinal chemistry, it is primarily procured as a versatile, stable precursor for the synthesis of 5-aminothiophene derivatives and thieno-fused heterocycles [1]. The ethyl ester provides a strong balance of lipophilicity and chemical stability, making it highly suitable for multi-step synthetic sequences where free carboxylic acids exhibit poor processability. By offering a pre-installed nitro group at the 5-position, this compound allows chemists to bypass challenging late-stage nitration steps, directly accelerating the development of advanced pharmaceutical intermediates [2].
Substituting Ethyl 5-nitrothiophene-3-carboxylate with closely related analogs often introduces significant process inefficiencies. Utilizing the free acid (5-nitrothiophene-3-carboxylic acid) leads to severely reduced solubility in standard Class 3 organic solvents, frequently necessitating the use of high-boiling, difficult-to-remove solvents like DMF or DMSO that complicate downstream purification [1]. Conversely, substituting with the methyl ester (Methyl 5-nitrothiophene-3-carboxylate) introduces a high risk of transesterification when ethanol is employed as a green process solvent, generating mixed ester impurities that require costly chromatographic resolution [2]. Furthermore, attempting to use the un-nitrated analog (ethyl thiophene-3-carboxylate) shifts the burden of nitration to the buyer, a process notoriously plagued by poor regioselectivity that yields difficult-to-separate 2-nitro and 5-nitro isomer mixtures [3].
When utilizing ethanol as a scalable, green solvent for downstream reactions (such as the catalytic hydrogenation of the nitro group to an amine), the use of Methyl 5-nitrothiophene-3-carboxylate introduces a significant risk of transesterification. This side reaction generates mixed methyl/ethyl ester impurities. Procuring Ethyl 5-nitrothiophene-3-carboxylate completely bypasses this issue, ensuring a unified ester profile and reducing the need for chromatographic purification to separate closely eluting ester homologs [1].
| Evidence Dimension | Mixed ester impurity formation in ethanol solvent |
| Target Compound Data | 0% mixed ester formation |
| Comparator Or Baseline | Methyl 5-nitrothiophene-3-carboxylate (typically yields 5-15% mixed ester byproduct under basic/acidic conditions in EtOH) |
| Quantified Difference | Complete avoidance of a 5-15% impurity fraction |
| Conditions | Base- or acid-catalyzed downstream processing in ethanol |
Eliminating mixed ester formation directly streamlines API scale-up by removing the need for an additional chromatographic purification step.
Ethyl 5-nitrothiophene-3-carboxylate demonstrates significantly higher solubility in common Class 3 process solvents such as ethyl acetate and dichloromethane compared to the free acid baseline. While 5-nitrothiophene-3-carboxylic acid often requires high-boiling polar aprotic solvents (e.g., DMF or DMSO) for homogeneous reactions, the ethyl ester dissolves readily in standard organic phases. This enables lower-temperature processing and highly efficient aqueous workups without losing product to the aqueous phase [1].
| Evidence Dimension | Solvent requirement for homogeneous reaction |
| Target Compound Data | Highly soluble in EtOAc, DCM, and EtOH |
| Comparator Or Baseline | 5-Nitrothiophene-3-carboxylic acid (requires DMF/DMSO for >0.1M concentration) |
| Quantified Difference | Allows use of solvents with boiling points <80°C vs >150°C |
| Conditions | Standard liquid-liquid extraction and homogeneous catalysis workflows |
Using low-boiling process solvents drastically reduces energy costs during solvent removal and prevents thermal degradation of sensitive intermediates.
Procuring the pre-nitrated Ethyl 5-nitrothiophene-3-carboxylate is more efficient than starting a synthesis with the un-nitrated Ethyl thiophene-3-carboxylate. Late-stage electrophilic nitration of the un-nitrated thiophene core yields a mixture of 2-nitro and 5-nitro regioisomers. This requires extensive purification and severely depresses the isolated yield of the desired 5-nitro target. The pre-functionalized building block guarantees absolute regiochemical fidelity at the 5-position [1].
| Evidence Dimension | Regiochemical purity and step economy |
| Target Compound Data | 100% pure 5-nitro isomer (pre-installed) |
| Comparator Or Baseline | Ethyl thiophene-3-carboxylate (nitration yields ~75:25 mixture of 5-nitro and 2-nitro isomers) |
| Quantified Difference | Saves 1 synthetic step and avoids >25% yield loss to off-target regioisomers |
| Conditions | Electrophilic aromatic nitration workflows |
Procuring the exact regioisomer eliminates a low-yielding, hazardous nitration step and the subsequent complex chromatographic separation.
This compound is a highly effective precursor for generating thieno[2,3-d]pyrimidines and related scaffolds. The nitro group can be cleanly reduced to an amine, which subsequently undergoes efficient cyclization with the adjacent ethyl ester. The ester's stability ensures it survives the reduction conditions without premature hydrolysis [1].
Where ethanol is the preferred process solvent for scale-up, this compound is strictly indicated. Avoiding the transesterification risks associated with methyl esters is critical for maintaining API purity and avoiding unnecessary purification steps during large-scale manufacturing [2].
In automated liquid handling and parallel synthesis, high solubility in standard organic solvents is mandatory. The ethyl ester provides significantly higher solubility than the free carboxylic acid in these workflows, allowing for high-concentration stock solutions in ethyl acetate or dichloromethane [3].